Cas no 887891-97-6 (6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

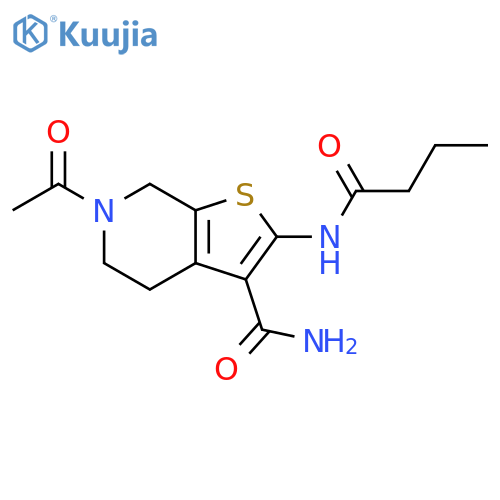

887891-97-6 structure

商品名:6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide

CAS番号:887891-97-6

MF:C14H19N3O3S

メガワット:309.38396191597

CID:6462391

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide

- Thieno[2,3-c]pyridine-3-carboxamide, 6-acetyl-4,5,6,7-tetrahydro-2-[(1-oxobutyl)amino]-

-

- インチ: 1S/C14H19N3O3S/c1-3-4-11(19)16-14-12(13(15)20)9-5-6-17(8(2)18)7-10(9)21-14/h3-7H2,1-2H3,(H2,15,20)(H,16,19)

- InChIKey: CQLRMELKLZXUCM-UHFFFAOYSA-N

- ほほえんだ: C1N(C(C)=O)CCC2C(C(N)=O)=C(NC(=O)CCC)SC1=2

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1298-0592-2μmol |

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

887891-97-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1298-0592-20μmol |

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

887891-97-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1298-0592-5mg |

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

887891-97-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1298-0592-1mg |

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

887891-97-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1298-0592-10mg |

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

887891-97-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1298-0592-3mg |

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

887891-97-6 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1298-0592-15mg |

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

887891-97-6 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1298-0592-30mg |

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

887891-97-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1298-0592-2mg |

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

887891-97-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1298-0592-25mg |

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

887891-97-6 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

887891-97-6 (6-acetyl-2-butanamido-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量